![molecular formula C12H12N2O B600438 盐酸哈尔敏二水合物 CAS No. 6028-00-8](/img/structure/B600438.png)
盐酸哈尔敏二水合物
描述
. This compound is known for its diverse biological activities, including its role as a monoamine oxidase inhibitor. The chemical structure of harmalol hydrochloride dihydrate is characterized by a pyrido[3,4-b]indole core with a molecular formula of C12H12N2O · HCl · 2H2O .
科学研究应用
Pharmacological Properties
Harmalol hydrochloride dihydrate exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:
- Enzyme Inhibition : Harmalol hydrochloride dihydrate has been shown to inhibit cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of environmental toxins and carcinogens. Studies indicate that this inhibition occurs at both transcriptional and post-translational levels, potentially reducing the activation of harmful compounds .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which suggest its role in protecting cells from oxidative damage. Research has indicated that harmalol hydrochloride dihydrate can reduce glutamate-induced neurotoxicity in cell cultures, highlighting its potential neuroprotective effects .
- Neurodevelopmental Disorder Research : Harmalol hydrochloride dihydrate selectively inhibits dual-specificity tyrosine-(Y)-phosphorylated regulated kinase 1A (DYRK1A), an enzyme linked to neurodevelopmental disorders such as Alzheimer's disease. This selective inhibition positions harmalol hydrochloride dihydrate as a valuable tool for studying these conditions.
Therapeutic Potential
The therapeutic potential of harmalol hydrochloride dihydrate is significant, particularly in the following areas:
- Neuroprotection : Given its ability to reduce neurotoxicity and induce autophagy, harmalol hydrochloride dihydrate may be explored as a treatment option for neurodegenerative diseases .
- Cancer Research : The compound's ability to inhibit CYP1A1 suggests potential applications in cancer prevention or treatment by mitigating the effects of carcinogenic substances .
Comparative Analysis with Related Compounds
Harmalol hydrochloride dihydrate shares structural similarities with other β-carboline alkaloids. Below is a comparative table highlighting key differences:
Compound | Structure Characteristics | Unique Properties |
---|---|---|
Harmaline | More potent MAO inhibitor | Stronger psychoactive effects than harmalol |
Tetrahydroharmine | Reduced form of harmaline | Anxiolytic properties without strong hallucinogenic effects |
Norharman | Lacks hydroxyl group at C-7 | Exhibits lower biological activity compared to harmalol |
Harmalol | Hydroxy-substituted at C-7 | Specific biological activities and therapeutic potential |
Case Studies and Research Findings
Several studies have documented the effects and applications of harmalol hydrochloride dihydrate:
- A study demonstrated that harmaline and harmalol significantly inhibited dioxin-induced CYP1A1 expression in human hepatoma cells, indicating their potential role in cancer prevention .
- Another investigation revealed that harmol hydrochloride dihydrate could enhance autophagy processes in nerve cells, which may provide new avenues for treating neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: Harmalol hydrochloride dihydrate can be synthesized through various chemical routes. One common method involves the extraction of harmalol from the seeds of Peganum harmala, followed by its conversion to the hydrochloride dihydrate form. The extraction process typically involves the use of organic solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of harmalol hydrochloride dihydrate involves large-scale extraction from plant sources, followed by purification and crystallization. The compound is then converted to its hydrochloride dihydrate form through reaction with hydrochloric acid and subsequent crystallization in the presence of water .
化学反应分析
Types of Reactions: Harmalol hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: Harmalol can be oxidized to form harmine, another beta-carboline alkaloid.
Reduction: Reduction reactions can convert harmalol to dihydroharmalol.
Substitution: Harmalol can undergo substitution reactions, particularly at the nitrogen and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Harmine.
Reduction: Dihydroharmalol.
Substitution: Various substituted beta-carbolines.
作用机制
Harmalol hydrochloride dihydrate exerts its effects primarily through inhibition of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have various physiological effects. Additionally, harmalol induces apoptosis in cancer cells through the generation of reactive oxygen species and activation of the p53 pathway .
相似化合物的比较
- Harmaline
- Harmine
- Harmane
- Norharmane
- Harmol
Comparison: Harmalol hydrochloride dihydrate is unique among beta-carboline alkaloids due to its specific hydroxyl group, which contributes to its distinct chemical reactivity and biological activity . Compared to harmaline and harmine, harmalol has a different substitution pattern on the indole ring, which affects its interaction with biological targets .
生物活性
Harmalol hydrochloride dihydrate, a β-carboline alkaloid derived from Peganum harmala, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound.
Overview of Harmalol Hydrochloride Dihydrate
Harmalol (CAS 6028-00-8) is an active metabolite of harmaline, known for its presence in several plant species, particularly Peganum harmala. It exhibits a range of biological activities, including antimicrobial , antioxidant , and antiprotozoal properties. The compound's ability to inhibit various enzymes, such as CYP450 and nitric oxide synthase, further underscores its pharmacological relevance .
Research has identified several key mechanisms through which harmalol exerts its biological effects:
- Inhibition of CYP1A1 : Harmalol has been shown to inhibit the dioxin-mediated induction of the carcinogen-activating enzyme CYP1A1 in human hepatoma HepG2 cells. This inhibition occurs at multiple levels: mRNA expression, protein stability, and enzymatic activity .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which contribute to its potential protective effects against oxidative stress-related damage .
- Enzyme Inhibition : Harmalol inhibits various enzymes involved in metabolic processes, including nitric oxide synthase and other CYP450 enzymes, which play crucial roles in drug metabolism and detoxification pathways .
Pharmacological Activities
The biological activities of harmalol can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Effective against a range of microbial pathogens. |
Antioxidant | Reduces oxidative stress by scavenging free radicals. |
Antiprotozoal | Exhibits activity against protozoan infections. |
CYP1A1 Inhibition | Decreases the activity of CYP1A1, potentially reducing cancer risk associated with dioxins. |
Study on HepG2 Cells
In a study examining the effects of harmalol on human hepatoma HepG2 cells, it was found that harmalol significantly inhibited the TCDD-mediated induction of CYP1A1 at concentrations ranging from 0.5 to 12.5 µM. The results indicated a concentration-dependent decrease in mRNA levels, protein expression, and enzymatic activity .
Ayahuasca Metabolism
Research involving ayahuasca preparations highlighted that harmalol is one of the major components found in urine after consumption. This study utilized advanced analytical techniques to quantify harmala alkaloids in biological samples and suggested that harmalol contributes to the psychoactive effects observed in ayahuasca users due to its MAO-inhibiting properties .
属性
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPEFQDYMMNSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6028-07-5 (hydrochloride) | |
Record name | Harmalol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50894870, DTXSID90975692 | |
Record name | Harmalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Harmalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-57-5, 6028-00-8 | |
Record name | Harmalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmalol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | harmalol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Harmalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Harmalol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HARMALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Harmalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 - 105 °C | |
Record name | Harmalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。